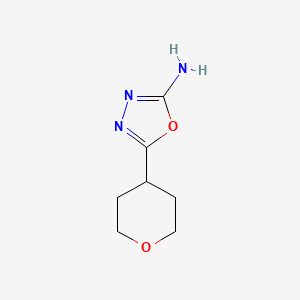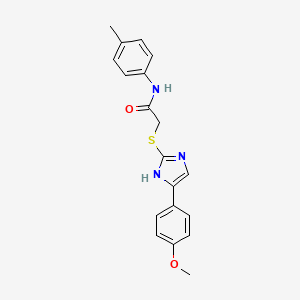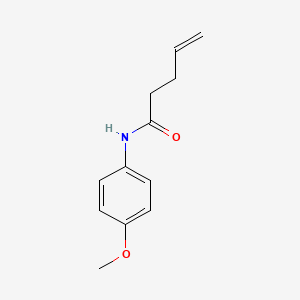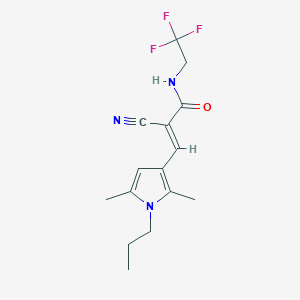
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the pyridine family and is commonly known as ESMA. The purpose of
作用機序
The mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune system.
Biochemical and Physiological Effects:
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to modulate the immune system, which could be useful in the treatment of autoimmune disorders.
One of the limitations of using (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to have several beneficial effects, it may also have harmful effects if used inappropriately. Therefore, it is important to conduct further research to determine the optimal dosage and administration of this compound.
将来の方向性
There are several future directions for the research on (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride. One potential direction is the development of new drugs based on this compound. Due to its broad range of biological activities, it may be useful in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity. Finally, more studies are needed to fully understand the mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride and its potential use in the regulation of the immune system.
合成法
The synthesis of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride involves a multi-step process that begins with the reaction between 2-bromo-3-nitropyridine and ethylsulfonylmethane. This reaction produces 2-(ethylsulfonylmethyl)-3-nitropyridine, which is then reduced to 2-(ethylsulfonylmethyl)pyridine using palladium on carbon as a catalyst. The final step involves the reaction between 2-(ethylsulfonylmethyl)pyridine and methylamine hydrochloride to produce (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride.
科学的研究の応用
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride has been studied extensively for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, it has been shown to modulate the immune system and inhibit the growth of tumor cells. Due to its broad range of biological activities, this compound has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
特性
IUPAC Name |
(3-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-5-10-7(8)6-9;/h3-5H,2,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFBDDNJJRWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![2,4-Dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2900267.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)



![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)


![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/no-structure.png)

